molecular formula C21H20O6S B2355547 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate CAS No. 326885-09-0

4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate

Cat. No. B2355547
CAS RN: 326885-09-0
M. Wt: 400.45
InChI Key: UVOAXJWUKYBUSQ-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate” is an organic compound used as a building block in chemical synthesis . It has a molecular formula of C21H20O6S and an average mass of 400.445 Da .

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research by Hashimoto et al. (2002) on derivatives of benzenesulfonamide, which share a similar sulfonamide group with 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate, revealed their potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. This indicates potential applications in treating conditions like rheumatoid arthritis and osteoarthritis. Read more.

Antioxidant and Corrosion Inhibitors

Habib et al. (2014) synthesized and evaluated derivatives of benzenesulfonate, similar to 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate, as antioxidants and corrosion inhibitors for lubricating oil. This points towards its potential application in enhancing the longevity and efficiency of industrial oils. Read more.

Anti-tuberculosis Activity

Ghorab et al. (2017) studied derivatives of benzenesulfonamide for their antimycobacterial activity, demonstrating their potential in developing treatments for tuberculosis. This suggests the possibility of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate derivatives being used in similar applications. Read more.

Pyrolysis Mechanisms

Kim et al. (2014) explored the pyrolysis of methoxy-substituted phenolic compounds, which are structurally related to 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate. Their findings provide insight into the chemical reactions and potential applications of such compounds in pyrolysis. Read more.

Nonlinear Optical Materials

Ogawa et al. (2008) investigated derivatives of pyridinium benzenesulfonate for their nonlinear optical properties. This suggests potential applications of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate in developing materials for optical devices. Read more.

Anthelmintic and Anti-inflammatory Activities

Shetty et al. (2010) synthesized imidazothiazole sulfides and sulfones containing a benzenesulfonamide moiety, indicating the potential of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate in developing treatments for parasitic infections and inflammation. Read more.

Calcium Ion Detection

Hussain et al. (2020) developed molecules derived from benzenesulfonohydrazide for detecting calcium ions. This research points towards the potential application of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate derivatives in ion sensing technologies. Read more.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2,5-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6S/c1-24-19-12-13-20(25-2)21(14-19)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOAXJWUKYBUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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